N,N'-DiBoc-DL-Cystine dimethyl ester
Description
Significance of Disulfide-Containing Amino Acid Derivatives in Chemical Synthesis
Disulfide bonds, the covalent linkages formed between the sulfur atoms of two cysteine residues, are fundamental to the structure and function of many peptides and proteins. monash.edumetwarebio.com These bonds play a crucial role in stabilizing the three-dimensional structures of proteins, particularly those that are secreted or exist in the extracellular matrix. metwarebio.comcreative-proteomics.com By creating covalent cross-links, disulfide bonds help maintain the correct folding of proteins, which is essential for their biological activity. metwarebio.com
In the realm of chemical synthesis, derivatives of disulfide-containing amino acids like cystine are indispensable. They serve as key building blocks in the synthesis of complex peptides and proteins. bachem.com The ability to selectively form disulfide bonds is a critical aspect of peptide chemistry, enabling the recreation of native protein structures and the development of novel peptide-based therapeutics. rsc.org Furthermore, these derivatives are instrumental in studying the processes of protein folding and unfolding, providing insights into how proteins achieve their functional conformations. monash.edu The reversible nature of the disulfide bond also makes it a target for understanding and manipulating redox processes in biological systems. nih.gov
Overview of tert-Butyloxycarbonyl (Boc) Protecting Group Chemistry in Amino Acid Derivatization
The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, especially in peptide chemistry. wikipedia.org Amines are nucleophilic and basic, and these properties can interfere with desired chemical transformations elsewhere in a molecule. chemistrysteps.com The Boc group effectively masks the reactivity of the amino group, preventing it from participating in unwanted side reactions. chemistrysteps.com
The introduction of a Boc group, known as Boc-protection, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org One of the key advantages of the Boc group is its stability under a wide range of reaction conditions, including basic and nucleophilic environments. organic-chemistry.orgtcichemicals.com However, it can be readily removed under acidic conditions, commonly using trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This acid-lability is due to the formation of a stable tert-butyl cation upon cleavage. chemistrysteps.com This orthogonal stability allows chemists to selectively deprotect the amino group without disturbing other acid-sensitive protecting groups that may be present in the molecule. organic-chemistry.org
Contextualization of N,N'-DiBoc-DL-Cystine Dimethyl Ester as a Model Compound for Research
This compound serves as a valuable model compound for various research applications in organic and peptide chemistry. The "DL" designation indicates that it is a racemic mixture, containing both the L- and D-isomers of the cystine derivative. nih.gov Its structure, featuring protected amino and carboxyl groups, makes it an ideal substrate for studying the chemistry of the disulfide bond in a controlled manner.
Researchers utilize this compound to investigate methods for the reduction of disulfide bonds to form protected cysteine derivatives, and conversely, to study the oxidation of protected cysteines to form the disulfide bridge. The presence of the Boc and methyl ester protecting groups allows these studies to be conducted without interference from the reactive amino and carboxyl functionalities. This makes it a useful tool in the development of new synthetic methodologies for peptide synthesis and modification.
Below is a table summarizing the key physicochemical properties of this compound:
| Property | Value |
| CAS Number | 77826-55-2 |
| Molecular Formula | C₁₈H₃₂N₂O₈S₂ |
| Molecular Weight | 468.59 g/mol |
| Melting Point | 118-120 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Historical Development and Evolution of Synthetic Approaches to Protected Cystine Derivatives
The journey of peptide synthesis has been marked by the development of sophisticated protecting group strategies. Early efforts in peptide synthesis were often hampered by the high reactivity of the various functional groups present in amino acids. The introduction of the benzyloxycarbonyl (Z or Cbz) group in the 1930s was a major breakthrough.
The development of the tert-butyloxycarbonyl (Boc) protecting group in 1957 by Carpino and Anderson provided a valuable alternative that was labile to milder acidic conditions. rsc.org This was a significant step forward, as it allowed for more selective deprotection schemes. The advent of solid-phase peptide synthesis (SPPS) by Merrifield in 1963 revolutionized the field, making the synthesis of long peptides more efficient. rsc.org
In the context of cystine and cysteine, the thiol side chain presented an additional challenge due to its propensity for oxidation and other side reactions. peptide.com This necessitated the development of a range of thiol-protecting groups that could be removed under specific conditions, allowing for the controlled and regioselective formation of disulfide bonds in peptides with multiple cysteine residues. rsc.orgwikipedia.org The evolution of these orthogonal protecting group strategies, including those for the amino, carboxyl, and thiol groups, has been paramount to the successful synthesis of complex, disulfide-rich peptides and proteins. nih.gov
Properties
IUPAC Name |
methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNNBRJCNKRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n Diboc Dl Cystine Dimethyl Ester
Stereoselective Synthesis of N,N'-DiBoc-L-Cystine Dimethyl Ester and its Enantiomers
The biological activity of molecules is often intrinsically linked to their stereochemistry. Consequently, the ability to synthesize enantiomerically pure forms of N,N'-DiBoc-Cystine dimethyl ester is of paramount importance. The synthesis of the L-enantiomer and its D-counterpart from the racemic DL-mixture relies on effective resolution techniques and strategies for asymmetric induction.
Resolution Techniques for Racemic Precursors
The separation of enantiomers from a racemic mixture, a process known as resolution, is a common approach to obtaining optically pure compounds. For the synthesis of enantiomerically pure N,N'-DiBoc-Cystine dimethyl ester, resolution can be performed on the racemic precursor, DL-cystine, or its N-protected derivative.
One established method is enzymatic kinetic resolution . This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For instance, an acylase can selectively hydrolyze the N-acyl group of one enantiomer of N-acetyl-DL-cystine, allowing for the separation of the free amino acid enantiomer from the unreacted acylated enantiomer. Similarly, lipases can be employed for the stereoselective esterification or hydrolysis of cystine derivatives. The efficiency of enzymatic resolution is often high, yielding products with excellent enantiomeric purity.
| Resolution Technique | Substrate | Enzyme/Reagent | Principle of Separation | Typical Outcome |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | N-acetyl-DL-cystine | Acylase | Selective hydrolysis of the L-enantiomer | High enantiomeric excess (>95%) |
| Diastereomeric Salt Formation | DL-Cystine | Chiral resolving agent (e.g., tartaric acid) | Formation of diastereomeric salts with different solubilities | Moderate to high enantiomeric excess, often requires recrystallization |
| Chiral Chromatography | N,N'-DiBoc-DL-Cystine | Chiral stationary phase (e.g., polysaccharide-based) | Differential interaction of enantiomers with the chiral stationary phase | High enantiomeric purity, applicable for analytical and preparative scales |
Another classical approach is the formation of diastereomeric salts . This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Furthermore, chiral chromatography offers a powerful tool for the separation of enantiomers. Racemic N,N'-DiBoc-DL-Cystine or its esterified form can be passed through a column containing a chiral stationary phase. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their separation.
Asymmetric Induction in Disulfide Bond Formation
While the direct asymmetric induction in the formation of the symmetrical disulfide bond of cystine is not a conventional strategy, the synthesis of unsymmetrical cystine derivatives can involve diastereoselective disulfide bond formation. This is typically achieved by reacting a chiral cysteine derivative with a sulfenylating agent. Although not directly applicable to the synthesis of the symmetrical N,N'-DiBoc-DL-Cystine, the principles of controlling stereochemistry during disulfide bond formation are relevant in more complex peptide and protein synthesis. The primary route to enantiomerically pure N,N'-DiBoc-L-Cystine dimethyl ester remains the resolution of racemic precursors.
Optimized Esterification Protocols for Dimethyl Ester Formation
The conversion of the carboxylic acid groups of N,N'-DiBoc-DL-Cystine to their corresponding methyl esters is a crucial step in the synthesis of the target compound. The optimization of this esterification process is vital to ensure high yields and prevent side reactions, such as racemization.
Catalytic Strategies for High-Yield Esterification
Several catalytic methods can be employed for the esterification of N,N'-DiBoc-DL-Cystine.
The Fischer-Speier esterification is a classic acid-catalyzed method that involves reacting the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. mdpi.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is driven to completion by the large excess of the alcohol and/or the removal of water.
A milder approach involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . rsc.orgorganic-chemistry.orgemich.edu This method, known as the Steglich esterification, is effective at room temperature and is suitable for substrates that are sensitive to harsh acidic conditions. organic-chemistry.org
Another effective method is the use of thionyl chloride (SOCl2) in methanol . mdpi.comchemicalbook.comresearchgate.netgoogle.comcommonorganicchemistry.com This reagent converts the carboxylic acid to an acyl chloride in situ, which then rapidly reacts with methanol to form the ester. This method is generally high-yielding but requires careful handling due to the corrosive and reactive nature of thionyl chloride.
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄ or HCl | Excess MeOH, reflux | Inexpensive reagents, suitable for large scale | Harsh conditions, potential for side reactions |
| DCC/DMAP Coupling | DCC, DMAP | CH₂Cl₂, room temperature | Mild conditions, high yields | DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove |
| Thionyl Chloride | SOCl₂ | MeOH, 0 °C to reflux | High yields, fast reaction | Requires anhydrous conditions, corrosive reagent |
Solvent Effects and Reaction Kinetics in Esterification
The choice of solvent can significantly impact the rate and outcome of the esterification reaction. For Fischer-Speier esterification, methanol itself often serves as the solvent. In DCC/DMAP-mediated reactions, aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and to avoid interference with the reaction mechanism.
The kinetics of esterification are influenced by factors such as temperature, catalyst concentration, and the nature of the substrate. It is crucial to monitor the reaction progress to prevent potential side reactions like racemization, which can be promoted by prolonged exposure to acidic or basic conditions, especially at elevated temperatures. rsc.orgcdnsciencepub.comnih.govmdpi.com The use of milder conditions and shorter reaction times is generally preferred to maintain the stereochemical integrity of the amino acid.
Protective Group Strategies in the Synthesis of N,N'-DiBoc-DL-Cystine Dimethyl Ester
The strategic use of protecting groups is fundamental in the synthesis of complex molecules like this compound. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acids. total-synthesis.comwikipedia.orgchemistrysteps.com
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate. commonorganicchemistry.comcommonorganicchemistry.com This protection renders the amino group unreactive towards many reagents used in subsequent synthetic steps.
A key feature of the Boc group is its lability under acidic conditions, typically using trifluoroacetic acid (TFA), while being stable to a wide range of other conditions, including catalytic hydrogenation and basic hydrolysis. total-synthesis.com This property allows for its selective removal in the presence of other protecting groups, a concept known as orthogonality . nih.goviris-biotech.depeptide.compeptide.combiosynth.com For instance, if the carboxylic acid were protected as a benzyl (B1604629) ester, the Boc group could be removed with acid without affecting the benzyl group, which is typically cleaved by hydrogenolysis. This orthogonal strategy is crucial in multi-step syntheses, such as peptide synthesis, where different functional groups need to be selectively deprotected at various stages. nih.goviris-biotech.depeptide.compeptide.combiosynth.com In the context of this compound, the Boc groups protect the amino functionalities, allowing for the selective modification of the carboxylic acid groups.
Implementation of Boc Protection at Amine Functionalities
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine functionalities of cystine is a fundamental step in the synthesis of this compound. The Boc group is favored due to its stability under a wide range of conditions and its facile removal under mild acidic conditions, which complements other protecting group strategies. rsc.org The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).
A typical synthesis involves the reaction of cystine dimethyl ester with Boc₂O in a suitable solvent system. The reaction is often carried out in the presence of a base to neutralize the acidic proton of the amine, facilitating the nucleophilic attack on the Boc anhydride. Common solvents for this procedure include dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction generally proceeds at room temperature over several hours.
In some protocols, particularly within the broader context of peptide synthesis, catalysts such as 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction. rsc.org However, care must be taken, as the reaction conditions can influence the outcome, especially with multifunctional amino acids like cysteine. For instance, when starting with cysteine methyl ester, it is possible to isolate not only the desired N-Boc derivative but also N,S-di-Boc and even N,N,S-tri-Boc derivatives, highlighting the need for controlled reaction conditions to ensure selective protection of the amine groups. rsc.org
The general reaction scheme is as follows: Cystine Dimethyl Ester + 2 (Boc)₂O → this compound
Upon completion, the reaction is typically quenched, and the product is isolated through extraction and purification, often involving evaporation of the solvent and recrystallization or chromatography to yield the pure compound.
Orthogonal Protection Schemes for Cysteine Precursors
In the synthesis of complex peptides containing multiple cysteine residues, the concept of orthogonal protection is paramount. rsc.org Orthogonality, a term defined by Barany and Merrifield, refers to the use of multiple classes of protecting groups in a single molecule that can be removed by different chemical mechanisms, allowing for the selective deprotection of one site without affecting others. rsc.org This strategy is crucial for achieving controlled, regioselective formation of disulfide bonds. rsc.org
When using the N-Boc protection strategy for cysteine, it is essential to select a thiol-protecting group that is stable to the acidic conditions required for Boc group removal (e.g., trifluoroacetic acid, TFA). bachem.com This orthogonality allows the peptide chain to be elongated and manipulated while the thiol group remains protected, preventing unwanted side reactions such as oxidation or alkylation.
Several thiol-protecting groups are orthogonal to the N-Boc group and are widely used in both solution-phase and solid-phase peptide synthesis (SPPS). bachem.com
Table 1: Orthogonal Thiol Protecting Groups for N-Boc-Cysteine Precursors
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to N-Boc | Reference |
|---|---|---|---|---|
| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297) [Hg(OAc)₂] followed by H₂S, or iodine (I₂) | Yes | bachem.com |
| Trityl | Trt | Mild acidolysis (e.g., dilute TFA), electrophiles (I₂), or reduction | Yes (Selectivity possible) | rsc.orgsigmaaldrich.com |
| Phenylacetamidomethyl | Phacm | Penicillin amidohydrolase (enzymatic), or Hg(OAc)₂ | Yes | |
| 4-Methylbenzyl | p-MeBzl | Strong acids (e.g., HF, TFMSA) | Yes (Requires harsher acid than Boc) | bachem.com |
The acetamidomethyl (Acm) group is a widely used thiol protection compatible with both Boc and Fmoc strategies because it is stable to the acidic conditions of Boc removal and the basic conditions of Fmoc removal. bachem.com The phenylacetamidomethyl (Phacm) group offers similar stability but adds another layer of orthogonality through its unique susceptibility to enzymatic cleavage by penicillin amidohydrolase at a neutral pH. This allows for deprotection under exceptionally mild conditions, which is beneficial for sensitive peptides.
Novel Synthetic Pathways to this compound
While traditional chemical synthesis routes are well-established, research continues into novel pathways that offer improved efficiency, selectivity, and sustainability. These include chemoenzymatic methods and approaches guided by the principles of green chemistry.
Exploration of Chemoenzymatic Synthesis
Chemoenzymatic synthesis leverages the high selectivity and mild operating conditions of enzymes to perform chemical transformations that are often challenging to achieve with conventional reagents. oie.go.th The application of enzymes in the synthesis of amino acid derivatives is a growing field, offering potential for highly efficient and enantiomerically pure products. nih.gov
For L-cysteine, an industrial enzymatic process has been developed to produce the amino acid from DL-2-amino-Δ²-thiazoline-4-carboxylic acid (ATC) using a combination of a hydrolase and a racemase, demonstrating the power of biocatalysis in producing the core precursor. oie.go.th
In the context of protected cysteine derivatives, enzymes can be employed for selective deprotection. As mentioned previously, the Phacm protecting group for the thiol function can be removed by penicillin amidohydrolase. This opens up a chemoenzymatic route where a precursor like N-Boc-S-Phacm-cysteine could be synthesized chemically and then subjected to enzymatic deprotection at the thiol, followed by controlled oxidation to form the cystine dimer. This approach provides an orthogonal deprotection strategy under exceptionally mild, aqueous conditions.
Furthermore, enzymes like lipases could potentially be explored for the selective esterification of N,N'-DiBoc-DL-Cystine or for the resolution of the DL-racemic mixture to yield enantiomerically pure L- or D-isomers, which are often required for specific biological applications.
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org Peptide synthesis and the production of its building blocks have traditionally relied on hazardous solvents and generated significant waste. rsc.orgnih.gov
A primary focus of greening the synthesis of compounds like this compound is the replacement of conventional solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF), commonly used in peptide chemistry, face increasing scrutiny due to their toxicity. rsc.orgresearchgate.net Research has identified several greener alternatives that can be used for coupling and deprotection reactions. rsc.org Propylene carbonate, for example, has been shown to be an effective replacement for DMF and DCM in solution-phase peptide synthesis using Boc/benzyl protecting groups, providing comparable or better yields without causing epimerization. rsc.orgresearchgate.net Other green solvents that have been investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). peptide.com
Table 2: Comparison of Conventional and Green Solvents in Peptide-Related Synthesis
| Solvent | Type | Green Chemistry Concerns | Potential Green Alternative | Reference |
|---|---|---|---|---|
| Dichloromethane (DCM) | Conventional | Suspected carcinogen, high volatility | 2-Methyltetrahydrofuran (2-MeTHF) | nih.govpeptide.com |
| N,N-Dimethylformamide (DMF) | Conventional | Reprotoxic, high boiling point | Propylene Carbonate (PC) | rsc.orgrsc.org |
| N-Methylpyrrolidone (NMP) | Conventional | Reprotoxic | γ-Valerolactone (GVL) | peptide.com |
Beyond solvent replacement, green chemistry also emphasizes atom economy. Methodologies that reduce the number of synthetic steps and minimize the use of protecting groups or employ catalytic reagents are favored. One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and improve efficiency. A one-pot methodology for synthesizing various protected cysteine derivatives has been demonstrated, involving a zinc-mediated reduction of the disulfide bond followed by in-situ alkylation, which can be adapted for greener protocols. nih.goveurekaselect.com
Scale-Up Considerations and Process Intensification in this compound Production
Translating a laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and process robustness. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key strategy in modern chemical production. osti.govmdpi.com
For the production of this compound, scaling up the batch process described in laboratory syntheses presents several challenges. These include managing heat transfer from exothermic reactions, ensuring efficient mixing of reagents, and handling large volumes of potentially hazardous solvents. A key goal in a scale-up campaign is to develop a reliable process that minimizes the need for purification of intermediates, potentially through "telescoping" reactions where crude product from one step is used directly in the next. researchgate.net
Process intensification offers several avenues to improve the synthesis. mdpi.com Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages. Continuous flow reactors provide superior heat and mass transfer, allow for precise control over reaction parameters (temperature, pressure, residence time), and can improve safety by minimizing the volume of hazardous materials present at any given time. cphi-online.com
Table 3: Process Intensification Strategies for Amino Acid Derivative Production
| Strategy | Description | Potential Benefit for Synthesis | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a fixed vessel. | Improved heat/mass transfer, enhanced safety, better process control, potential for higher throughput. | cphi-online.com |
| Combining Reaction & Separation | Integrating steps like reaction, extraction, and crystallization into a single unit. | Reduced equipment footprint, lower capital and operating costs, increased efficiency. | osti.govmdpi.com |
| Use of Immobilized Catalysts/Enzymes | Attaching a catalyst or enzyme to a solid support for use in flow reactors. | Simplifies catalyst separation and recycling, improves catalyst stability and lifetime. | cphi-online.com |
Chemical Reactivity and Transformation Studies of N,n Diboc Dl Cystine Dimethyl Ester
Selective Deprotection Strategies for the Boc Groups
The Boc group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled circumstances. researchgate.net
The most common method for removing Boc groups is through acidolysis. acs.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are typically employed. nih.govcommonorganicchemistry.com
The deprotection mechanism involves three main steps: commonorganicchemistry.com
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
Carbocation Formation: The protonated group cleaves to form a highly stable tert-butyl cation and a carbamic acid intermediate.
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.
Mechanism of Acid-Catalyzed Boc Deprotection Boc-NH-R + H⁺ → [Boc(H⁺)-NH-R] → (CH₃)₃C⁺ + [HOOC-NH-R] → (CH₃)₃C⁺ + CO₂ + H₂N-R
A significant challenge in acid-labile deprotection is the formation of byproducts due to the highly reactive tert-butyl cation. acsgcipr.org This electrophilic species can alkylate nucleophilic residues, particularly in peptides containing sensitive amino acids like tryptophan or methionine. In the context of N,N'-DiBoc-DL-Cystine dimethyl ester, the disulfide bond is relatively robust, but the corresponding thiol (if present from partial reduction) would be a prime target for alkylation. To prevent these side reactions, "scavengers" such as triisopropylsilane (B1312306) (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation. bachem.com
Table 2: Common Conditions for Acid-Labile Boc Deprotection
| Reagent | Concentration | Scavenger (Example) | Comments |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-100% in DCM | Triisopropylsilane (TIS) | Standard, highly effective conditions. Volatility of TFA and byproducts simplifies workup. nih.gov |
| Hydrogen Chloride (HCl) | 4M in Dioxane | None typically required | Provides the amine as a hydrochloride salt. Dioxane is a solvent of concern. reddit.com |
An alternative to acidolysis is the thermal removal of the Boc group. This method avoids the use of strong acids and can be advantageous for substrates sensitive to acidic conditions. researchgate.net The deprotection is typically carried out by heating the compound in a high-boiling solvent or, in some cases, neat. acs.org This approach has gained traction with the advent of continuous flow chemistry, which allows for precise temperature control and short reaction times at high temperatures. acs.orgnih.govresearchgate.net
The mechanism of thermal deprotection is believed to proceed through a concerted elimination pathway, yielding the free amine, carbon dioxide, and isobutylene (B52900) gas. researchgate.net
Boc-NH-R + Heat → H₂N-R + CO₂ + H₂C=C(CH₃)₂
Kinetic studies on a variety of N-Boc protected compounds have shown that the reaction rate is dependent on the structure of the amine and the reaction conditions. acs.org For instance, deprotection of N-Boc aniline (B41778) is more efficient at 240 °C in solvents like methanol (B129727) or trifluoroethanol compared to less polar solvents like THF or toluene. acs.org While specific kinetic data for this compound is not available, studies on other N-Boc amino acid derivatives can provide insight. The presence of ester groups is generally compatible with thermal deprotection conditions. researchgate.netresearchgate.net
Table 3: Representative Conditions for Thermal N-Boc Deprotection in a Continuous Flow System
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|
| N-Boc Aniline | TFE | 240 | 30 | 93 |
| N-Boc Aniline | MeOH | 240 | 30 | 88 |
| N-Boc Phenethylamine | TFE | 240 | 30 | 44 |
| N-Boc Tryptamine (aryl Boc) | MeOH | 170 | 30 | >95 |
Data adapted from studies on various N-Boc protected amines to illustrate typical conditions and reactivity trends. acs.org
Orthogonal Deprotection in the Presence of Ester Moieties
The selective removal of protecting groups, known as orthogonal deprotection, is a critical strategy in multi-step organic synthesis, particularly in peptide chemistry. For this compound, the tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms and the methyl esters on the carboxyl groups exhibit different labilities towards acidic and basic conditions, allowing for their selective removal.
The Boc group is notoriously sensitive to acid. acsgcipr.org Standard conditions for its removal involve treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane. fishersci.co.ukreddit.com These conditions are generally compatible with the methyl ester functionalities, which are relatively stable to acid-catalyzed hydrolysis. mdpi.com Research on various N-Boc protected amino acid methyl esters has shown that deprotection can be achieved with high selectivity. mdpi.comresearchgate.net For example, deep eutectic solvents (DESs) composed of choline (B1196258) chloride and p-toluenesulfonic acid have been used for efficient Boc deprotection at room temperature, leaving methyl ester groups intact. mdpi.com
Conversely, the methyl ester groups can be selectively cleaved in the presence of the Boc groups via saponification, which involves hydrolysis under basic conditions. rsc.org Reagents such as lithium hydroxide (B78521) (LiOH) in a tetrahydrofuran (B95107) (THF)/water mixture can effectively hydrolyze the ester without significantly affecting the Boc protecting group, which is more resistant to base-catalyzed hydrolysis. rsc.orgnih.gov However, prolonged exposure to strong basic conditions should be avoided as it can eventually lead to the degradation of the Boc group. This differential reactivity allows for a planned synthetic route where either the amine or the carboxylic acid can be unmasked as needed for subsequent reactions.
| Target Deprotection | Typical Reagents | Solvent | Remaining Group | Reference |
|---|---|---|---|---|
| N-Boc Group | Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | Methyl Ester | fishersci.co.uk |
| N-Boc Group | HCl (4M) | 1,4-Dioxane | Methyl Ester | reddit.com |
| N-Boc Group | p-Toluenesulfonic acid (in DES) | Choline Chloride (DES) | Methyl Ester | mdpi.com |
| Methyl Ester | Lithium Hydroxide (LiOH) | THF / Water | N-Boc Group | rsc.org |
| Methyl Ester | Sodium Hydroxide (NaOH) | Methanol / Water | N-Boc Group | General Knowledge |
Reactivity at the Ester Functionalities
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this reaction would involve replacing the methyl groups with other alkyl or aryl groups. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
Base-catalyzed transesterification is typically more rapid and proceeds under milder conditions than acid-catalyzed reactions. researchgate.netyoutube.comresearchgate.net The mechanism involves the nucleophilic attack of an alkoxide, generated by the reaction of an alcohol with a base, on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com For the subject compound, reacting it with a different alcohol (e.g., ethanol (B145695) or propanol) in the presence of a catalytic amount of the corresponding sodium alkoxide (e.g., sodium ethoxide) would lead to an equilibrium mixture containing the new N,N'-DiBoc-DL-Cystine diethyl or dipropyl ester. masterorganicchemistry.com Driving the reaction to completion often requires using the desired alcohol as the solvent and removing the displaced methanol, for instance, by distillation. wikipedia.org
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. wikipedia.org While effective, this method is generally slower than the base-catalyzed route. researchgate.net
| Incoming Alcohol (R-OH) | Catalyst | Resulting Ester Product |
|---|---|---|
| Ethanol | Sodium Ethoxide (cat.) | N,N'-DiBoc-DL-Cystine diethyl ester |
| Propan-2-ol | Sodium isopropoxide (cat.) | N,N'-DiBoc-DL-Cystine diisopropyl ester |
| Benzyl (B1604629) alcohol | Sulfuric Acid (cat.) | N,N'-DiBoc-DL-Cystine dibenzyl ester |
Hydrolysis Kinetics and Esterase Catalysis
The hydrolysis of the methyl ester functionalities of this compound to the corresponding dicarboxylic acid is a key transformation. This reaction typically follows pseudo-first-order kinetics under conditions of constant pH (either acidic or basic). Base-catalyzed hydrolysis (saponification) is particularly common and is generally faster and more efficient than acid-catalyzed hydrolysis for simple alkyl esters. acs.org
Kinetic studies on related amino acid esters show that the rate of hydrolysis is dependent on the hydroxide ion concentration in base-catalyzed reactions. nih.gov The hydrolysis of N-Boc-protected amino acid esters has been investigated, often in the context of creating artificial enzymes or catalysts. For instance, copper(II) complexes with bis(β-cyclodextrin) have been shown to catalyze the enantioselective hydrolysis of N-Boc-phenylalanine 4-nitrophenyl ester at neutral pH. nih.gov Similarly, the apoprotein of myoglobin (B1173299) has been demonstrated to promote the enantioselective hydrolysis of amino acid esters. rsc.orgrsc.org
Stereochemical Stability and Racemization Studies during Chemical Transformations
Factors Influencing α-Carbon Epimerization
A significant challenge in the chemistry of amino acid derivatives, particularly cysteine, is the potential for racemization (or epimerization) at the α-carbon. mdpi.combachem.compeptide.com Cysteine is especially susceptible to this side reaction due to the acidity of its α-proton, which can be abstracted under basic conditions. nih.govnih.gov This is a critical issue in peptide synthesis, where repeated exposure to basic reagents is common. acs.orgcsic.es
Several factors have been identified that influence the rate of cysteine racemization:
Base Strength and Steric Hindrance: The choice of base is paramount. Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can cause significant racemization. acs.orgnih.gov Weaker or more sterically hindered bases, such as 2,4,6-trimethylpyridine (B116444) (collidine), have been shown to dramatically reduce the level of epimerization. acs.orgnih.gov
Coupling Reagents and Preactivation: In peptide coupling reactions, the method of carboxyl group activation is crucial. Pre-activating the carboxylic acid with coupling reagents like HBTU or BOP in the presence of a base for several minutes before adding the amine component leads to substantially higher levels of racemization compared to protocols where the reagents are mixed without a preactivation step. acs.orgnih.gov
Solvent Polarity: The reaction solvent also plays a role. Less polar solvents, such as a mixture of dichloromethane and N,N-dimethylformamide (DMF), tend to decrease the extent of racemization compared to using neat DMF. acs.orgnih.gov
A systematic study on a model peptide containing cysteine demonstrated these effects clearly, showing that racemization levels could range from unacceptably high (5-33%) under standard conditions to less than 1% with optimized protocols. acs.orgnih.gov
| Coupling Reagent | Base | Preactivation Time | Solvent | % Racemization | Reference |
|---|---|---|---|---|---|
| HBTU/HOBt | DIEA | 5 min | DMF | 21.8% | acs.org |
| HBTU/HOBt | DIEA | 0 min | DMF | 3.2% | acs.org |
| HBTU/HOBt | Collidine (TMP) | 5 min | DMF | 4.0% | acs.org |
| HBTU/HOBt | Collidine (TMP) | 0 min | CH₂Cl₂-DMF (1:1) | <0.4% | acs.org |
Methodologies for Monitoring Enantiomeric Purity
Accurately determining the enantiomeric purity of this compound and its transformation products is essential to validate synthetic protocols. Several analytical techniques are available for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most powerful and widely used methods for separating and quantifying enantiomers. csfarmacie.cz This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. csfarmacie.cz Alternatively, the analyte can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net For cysteine-containing peptides, a quantitative assay involving HPLC resolution of diastereomeric model peptides has been successfully used to study racemization. acs.orgnih.gov A chiral LC-MS method has also been developed for the rapid determination of cysteine enantiomers in biological samples. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess (e.e.), typically by using a chiral resolving agent. acs.org This agent, which can be a chiral solvating agent or a chiral derivatizing agent, interacts with the enantiomers to form diastereomeric complexes or compounds. acs.org These diastereomers are chemically non-equivalent and will exhibit separate signals in the NMR spectrum, allowing for their integration and the calculation of the e.e. nih.gov More advanced methods, such as using ¹⁹F NMR on fluorine-labeled derivatives, can provide clean baseline separation of signals for accurate quantification. acs.org
| Methodology | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of pre-formed diastereomers. | High accuracy and precision; provides baseline separation; can be quantitative. | Requires method development; may require derivatization. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct signals for each enantiomer. | Rapid analysis; provides structural information; does not require physical separation. | Requires a chiral resolving agent; signal overlap can be an issue; lower sensitivity than HPLC. |
| Gas Chromatography (GC) | Separation on a chiral stationary phase after conversion to a volatile derivative. | High resolution and sensitivity. | Requires derivatization to increase volatility; analyte must be thermally stable. |
N,n Diboc Dl Cystine Dimethyl Ester As a Versatile Chemical Building Block and Scaffold
Applications in the Synthesis of Complex Cysteine and Cystine Derivatives
The unique structure of N,N'-DiBoc-DL-Cystine dimethyl ester, featuring a pre-formed disulfide linkage and orthogonal protecting groups, makes it an ideal starting material for constructing intricate cysteine and cystine-containing molecules.
Cyclic peptides often exhibit enhanced stability, receptor affinity, and biological activity compared to their linear counterparts. Disulfide bridges are a common and effective method for achieving cyclization. researchgate.net this compound serves as an excellent scaffold for creating such structures.
By incorporating this molecule into a peptide sequence, a disulfide-constrained loop is inherently introduced. The synthesis can proceed by first hydrolyzing one or both of the methyl esters to the corresponding carboxylic acids, which can then be coupled with other amino acids or peptide fragments. Subsequent deprotection of the Boc groups allows for further elongation of the peptide chains. This strategy is particularly efficient for creating bicyclic or constrained cyclic peptides where the cystine unit forms a central, conformationally rigid loop.
Alternatively, the disulfide bond can be reductively cleaved at a later synthetic stage to generate two free thiol groups. These thiols can then be re-oxidized under high-dilution conditions to form an intramolecular disulfide bond, effectively cyclizing the peptide chain. researchgate.net This approach provides flexibility in the design and synthesis of monocyclic peptides of varying ring sizes.
The disulfide bond in this compound can be readily reduced to yield two equivalents of N-Boc-L-cysteine methyl ester. This protected cysteine derivative is a versatile intermediate for introducing thiol functionalities into a wide array of biomolecules. The Boc and methyl ester protecting groups prevent unwanted side reactions of the amino and carboxyl groups, respectively, while allowing the thiol group to participate in specific chemical transformations.
This precursor is instrumental in the synthesis of:
Thioesters: Essential intermediates for native chemical ligation (NCL), a powerful technique for synthesizing large peptides and proteins. nih.gov
Conjugates: The thiol group is a nucleophile that can be used to attach the cysteine moiety to other molecules, such as drugs, imaging agents, or polymers, through thioether linkages.
Modified Peptides: Introduction of a protected cysteine allows for site-specific modification of peptides, enabling the study of protein function and the development of novel therapeutics.
Integration into Peptide Synthesis Methodologies
The compound is compatible with the two primary methods of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase synthesis, offering distinct advantages and applications in each.
Solid-phase peptide synthesis (SPPS) is a widely used method where a peptide chain is assembled sequentially while one end is attached to an insoluble polymer support. peptide.comekb.eg To integrate this compound into an SPPS workflow, it typically requires modification. One of the methyl esters must be selectively hydrolyzed to a free carboxylic acid, creating N,N'-DiBoc-DL-Cystine-monomethyl ester. This mono-acid can then be anchored to a suitable resin, such as a 2-chlorotrityl chloride resin, via its carboxyl group. ekb.eg
Once anchored, the synthesis can proceed in two directions. The Boc group on the resin-bound cysteine unit can be removed, allowing for peptide chain elongation from that point. Simultaneously or subsequently, the remaining methyl ester on the other half of the cystine molecule can be hydrolyzed, and a second peptide chain can be built in solution before being coupled to the first, or the second chain can also be assembled using SPPS techniques if a suitable handle is present.
A significant challenge in the SPPS of C-terminal cysteine-containing peptides is the risk of epimerization at the alpha-carbon during activation. csic.es Using a pre-formed and protected building block like the title compound can help mitigate some of these side reactions, although careful selection of coupling reagents and conditions remains crucial. csic.es
In solution-phase peptide synthesis, all reactions occur in a homogeneous solution, which can be advantageous for large-scale synthesis and for creating complex or protected peptide fragments. americanpeptidesociety.org this compound is well-suited for this approach.
The fully protected nature of the compound allows it to be used as a central scaffold. For instance, both methyl esters can be saponified, and the resulting di-acid can be coupled with two equivalents of an amino acid ester or peptide fragment using standard coupling reagents. Common coupling reagents used in solution-phase synthesis are carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide), often used with additives such as HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce racemization. americanpeptidesociety.orgcalstate.edu
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Principle | Peptide chain grows on an insoluble resin support. lsu.edu | All reactants are dissolved in a suitable solvent. americanpeptidesociety.org |
| Purification | Excess reagents removed by simple filtration and washing. lsu.edu | Requires traditional purification methods (e.g., chromatography, crystallization). |
| Scalability | Typically used for small to medium scale (mg to g). | More readily scalable for large quantities (kg). |
| Use of Compound | Requires modification to a mono-acid for resin attachment. | Can be used directly or modified (e.g., di-acid, di-amine) for fragment coupling. |
Many biologically active peptides, such as conotoxins and insulin, contain multiple disulfide bonds, and their specific connectivity is critical for their three-dimensional structure and function. dntb.gov.uaresearchgate.net The synthesis of these peptides requires a strategy for forming the correct disulfide bridges regioselectively. This is achieved by using a set of "orthogonal" protecting groups for the cysteine thiol side chains, which can be removed under different specific conditions without affecting the others. nih.govnih.gov
This compound can be used to introduce the first, pre-formed disulfide bond. Other cysteine residues can then be incorporated into the peptide sequence using different thiol protecting groups. After the full linear peptide is assembled, these protecting groups are removed sequentially, and the disulfide bonds are formed one by one in a controlled manner.
| Protecting Group | Abbreviation | Typical Cleavage Conditions |
| Acetamidomethyl | Acm | Iodine (I2), Silver Trifluoromethanesulfonate (AgOTf) nih.gov |
| Trityl | Trt | Mild acid (e.g., TFA), Iodine (I2) nih.gov |
| tert-Butylthio | StBu | Reduction with phosphines (e.g., TCEP) nih.govrsc.org |
| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF) |
| 4-Methylbenzyl | Meb | Strong acid (e.g., HF) nih.gov |
By combining the use of this compound with a selection of orthogonally protected cysteines, complex multi-cyclic peptides with precisely defined disulfide connectivity can be synthesized. nih.govnih.gov This approach is a cornerstone of advanced peptide chemistry, enabling the creation of synthetic proteins and potent therapeutic agents.
Role as a Scaffold for Rational Design in Medicinal Chemistry Research
This compound serves as a foundational scaffold in medicinal chemistry, primarily due to its intrinsic disulfide bridge and the presence of protecting groups at its amino and carboxyl termini. This structure provides a unique combination of stability, conformational constraint, and chemical reactivity that can be strategically exploited in drug design. The disulfide bond acts as a reversible covalent linker, which can be maintained for structural integrity or cleaved under specific reductive conditions, a feature of interest for prodrug strategies and targeted drug delivery.
The core cystine structure of this compound is a fundamental element for constructing complex, disulfide-bridged molecular architectures. nih.gov This compound provides a conformationally restrained yet flexible backbone, making it an excellent starting point for synthesizing macrocycles and other constrained peptides. The disulfide bond is a key feature in the natural structure and stability of many peptides and proteins. nih.gov By using this compound, chemists can mimic these natural structures to develop peptidomimetics with enhanced stability and biological activity.
The Boc (tert-butoxycarbonyl) and methyl ester protecting groups are crucial for its role as a building block. They allow for selective deprotection and stepwise elongation of peptide chains or the addition of other functionalities at the amino or carboxyl ends. This controlled synthesis enables the creation of molecules with well-defined three-dimensional shapes, which is essential for achieving high-affinity and selective binding to biological targets such as enzymes and receptors. Research has focused on creating L-cystine diamides as potential inhibitors of L-cystine crystallization, demonstrating the modification of the cystine scaffold to generate bioactive compounds. nih.gov
Table 1: Strategic Utility of Molecular Components
| Component | Function in Synthesis | Potential Application |
|---|---|---|
| Disulfide Bond | Provides a stable, cleavable covalent linker; imposes conformational constraint. | Prodrugs (cleavage in reductive environments), constrained peptides, macrocycle synthesis. |
| Boc Protecting Groups | Protects the amine groups from unwanted reactions; allows for controlled, stepwise synthesis. | Peptide synthesis, combinatorial library generation. |
| Dimethyl Ester Groups | Protects the carboxylic acid groups; can be hydrolyzed for further modification. | Attachment of other molecules, alteration of solubility and pharmacokinetic properties. |
In combinatorial chemistry, the goal is to rapidly synthesize a large number of diverse but structurally related molecules. This compound is an ideal scaffold for such endeavors. Its symmetrical nature and four points of potential modification (two amines and two carboxyl groups, post-deprotection) allow for the generation of extensive chemical libraries.
Starting with the central disulfide-bridged scaffold, different chemical moieties can be attached following the removal of the Boc and ester protecting groups. This approach allows for the systematic variation of substituents to explore the structure-activity relationship (SAR) of a particular molecular class. For instance, a library of compounds could be generated by reacting the deprotected amino groups with a variety of carboxylic acids, while the hydrolyzed carboxyl groups could be coupled with a range of amines. This strategy facilitates the efficient discovery of lead compounds in drug development.
Contributions to Bioconjugation and Protein Chemistry Research
The unique chemical properties of cystine derivatives make them invaluable in the fields of bioconjugation and protein chemistry. This compound, as a protected precursor, is instrumental in the design of specialized reagents for these applications. Cysteine is a frequently targeted residue for protein modification due to the unique nucleophilicity of its thiol side chain. d-nb.infoucl.ac.uk
Cross-linking is a technique used to chemically join two or more molecules with a covalent bond, providing information about protein structure and interactions. thermofisher.com this compound is a useful precursor for creating custom cross-linking reagents. After deprotection of the terminal groups, they can be functionalized to create reactive ends that target specific amino acid side chains on proteins.
For example, the carboxyl groups can be converted into N-hydroxysuccinimide (NHS) esters, which react specifically with primary amines like the side chain of lysine (B10760008). thermofisher.comresearchgate.net This would transform the cystine derivative into a homobifunctional cross-linker that can bridge two lysine residues. The length of the cross-linker, defined by the cystine backbone, provides spatial information, helping to map the distances between interacting residues or protein subunits. The disulfide bond within the cross-linker adds another layer of utility, as it can be cleaved with reducing agents, allowing the cross-linked proteins to be separated for analysis. Cysteine-based cross-linking is a powerful approach for assessing the structure of protein pores and oligomers in their native membrane environments. nih.gov
Table 2: Example Transformation into a Cross-Linking Reagent
| Step | Reagent/Condition | Resulting Functional Group | Target on Protein |
|---|---|---|---|
| 1. Hydrolysis | LiOH or NaOH | Free Carboxylic Acids (-COOH) | N/A |
| 2. Activation | N-Hydroxysuccinimide (NHS), EDC | NHS Esters | Primary amines (e.g., Lysine) |
| 3. Cross-Linking | Incubation with protein at pH 7-9 | Stable Amide Bond Formation | Links two amine-containing residues |
| 4. Cleavage (Optional) | DTT or TCEP (Reducing Agents) | Thiol Groups (-SH) | Breaks the cross-link for analysis |
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining unprotected peptide segments. researchgate.netnih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.gov
While this compound itself is not directly used in the ligation step, it serves as a critical starting material for synthesizing the specialized cysteine-containing peptides required for advanced ligation strategies. The scope of NCL has been expanded beyond cysteine junctions through the use of ligation auxiliaries, which are temporary chemical groups that facilitate the reaction at other amino acid residues. nih.gov These auxiliaries often contain a thiol group, and their synthesis can originate from protected cysteine or cystine derivatives. By providing a stable, protected source of the cystine core, this compound enables the controlled chemical synthesis of the precise peptide fragments and modified amino acids needed for complex protein assembly.
Conformational and Stereochemical Analysis of N,n Diboc Dl Cystine Dimethyl Ester
Influence of Boc Protecting Groups on Molecular Conformation
The Boc group itself can exist in different conformations, most notably the syn and anti rotamers with respect to the C-N bond. The equilibrium between these rotamers is influenced by the solvent and the nature of adjacent functional groups. For N-Boc-protected amino acids, the anti-conformation is often sterically favored. However, intramolecular hydrogen bonding can stabilize the syn-rotamer in certain contexts. The presence of two Boc groups in N,N'-DiBoc-DL-Cystine dimethyl ester introduces a higher degree of complexity, with multiple possible combinations of rotameric states.
| Intramolecular Interactions | Potential for hydrogen bonding and other non-covalent interactions. | Can stabilize specific conformations, although the bulky Boc groups may hinder some interactions. |
Chiroptical Properties and Their Correlation with Stereoisomeric Purity
The chiroptical properties of this compound, such as optical rotation and circular dichroism (CD), are directly related to its stereochemistry. Since the molecule is a DL-mixture, it contains both the L,L- and D,D-enantiomers, as well as the meso-diastereomer (L,D). An equimolar mixture of the L,L and D,D enantiomers would be optically inactive (a racemate). However, any imbalance in the enantiomeric composition will result in a net optical activity.
The specific rotation of a sample can be used to determine its enantiomeric excess (%ee), which is a measure of the purity of a chiral substance. nih.gov For the pure L-enantiomer, N,N'-DiBoc-L-Cystine dimethyl ester, a specific optical activity has been reported as +82.569° (c=0.01g/ml in CHCl3). chemicalbook.com The sign and magnitude of the optical rotation are highly sensitive to the molecular conformation. researchgate.net
Table 2: Chiroptical Properties and Stereoisomeric Purity
| Property | Description | Relevance to this compound |
|---|---|---|
| Optical Rotation | The rotation of the plane of polarized light by a chiral molecule. | Can be used to quantify the enantiomeric excess of the L,L or D,D enantiomer in a sample. |
| Enantiomeric Excess (%ee) | A measure of the difference in the amounts of two enantiomers in a mixture. | Directly correlated with the measured optical rotation. A higher %ee leads to a larger specific rotation. nih.gov |
| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light. | Provides information on the conformation and stereochemistry, particularly around the disulfide bond. nih.gov |
Diastereomeric Considerations and Separation Strategies
This compound is a mixture of stereoisomers. Specifically, it consists of a pair of enantiomers (L,L and D,D) and a meso compound (L,D). The L,L and D,D enantiomers are non-superimposable mirror images of each other, while the meso form is achiral due to an internal plane of symmetry.
The separation of these diastereomers is a significant challenge in the purification of this compound. Diastereomers have different physical properties, which can be exploited for their separation. Common strategies for the separation of diastereomeric amino acid derivatives include:
Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers. nih.govnih.gov For N-protected amino acids, various chiral columns are available that can effectively resolve stereoisomers. mdpi.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation.
Crystallization: Diastereomers can sometimes be separated by fractional crystallization due to differences in their solubility in a particular solvent. This method relies on the formation of diastereomeric salts with a chiral resolving agent or direct crystallization of the diastereomers if their solubility properties are sufficiently different.
Enzymatic Resolution: Enzymes can selectively react with one stereoisomer in a mixture, allowing for the separation of the unreacted isomer. This method is highly specific but may not be applicable to highly modified amino acids like this compound.
The development of an effective separation strategy is crucial for obtaining stereoisomerically pure N,N'-DiBoc-L-Cystine dimethyl ester or N,N'-DiBoc-D-Cystine dimethyl ester for specific applications.
Spectroscopic Investigations of Conformational Preferences (e.g., NMR, CD, IR)
Spectroscopic techniques provide valuable insights into the conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the molecular structure and conformation. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation. The presence of rotamers due to the Boc protecting group can lead to the appearance of multiple sets of signals in the NMR spectrum, complicating the analysis. nih.govchemicalforums.com The coupling constants between protons can provide information about dihedral angles and thus the conformation of the backbone and side chains.
Circular Dichroism (CD) Spectroscopy: As mentioned earlier, CD spectroscopy is particularly useful for studying the chiroptical properties and conformation of chiral molecules. The CD spectrum of this compound would be a composite of the spectra of the individual stereoisomers present. By comparing the experimental CD spectrum with theoretical calculations for different conformations, it is possible to gain insights into the preferred solution-state structure.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the functional groups in the molecule. The positions and shapes of the absorption bands for the C=O (ester and carbamate), N-H, and S-S bonds can provide clues about the molecular conformation and intermolecular interactions. For example, hydrogen bonding can cause a shift in the stretching frequency of the involved functional groups.
| Infrared (IR) | Vibrational frequencies of functional groups (C=O, N-H, C-N, S-S). | Information on the types of functional groups present and potential intermolecular interactions like hydrogen bonding. |
Computational Chemistry and Molecular Modeling of N,n Diboc Dl Cystine Dimethyl Ester
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For N,N'-DiBoc-DL-Cystine dimethyl ester, these methods could provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. Such calculations would help in identifying the most nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity in various chemical transformations.
Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical stability and reactivity of the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.
Molecular Dynamics Simulations of Conformational Landscape
Due to its flexible nature, this compound can adopt a multitude of conformations in solution. nih.gov Molecular dynamics (MD) simulations could be employed to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.gov Such simulations would provide a detailed understanding of the preferred three-dimensional structures, the dynamics of the disulfide bridge, and the intramolecular interactions that govern its shape. This information is crucial for understanding its biological activity and its interactions with other molecules.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netresearchgate.net By calculating these properties for this compound and comparing them with experimentally obtained spectra, the accuracy of the computational model can be validated. This correlative approach enhances the confidence in the predicted electronic and structural properties of the molecule.
Modeling of Reaction Pathways and Transition States for Key Transformations
Theoretical modeling can be a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This would provide a deeper understanding of the kinetics and thermodynamics of key transformations, such as the cleavage of the disulfide bond or the removal of the Boc protecting groups.
Structure-Activity Relationship (SAR) Studies for Derivatives
While no specific SAR studies for derivatives of this compound were found, this approach is critical in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govresearchgate.net By systematically modifying the structure of this compound and performing computational analyses on the resulting derivatives, it would be possible to establish relationships between structural features and their predicted activity. For instance, modifications to the ester or Boc groups could be explored to understand their influence on properties like binding affinity to a biological target.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-cystine diamides |
Advanced Analytical Techniques for Characterization and Reaction Monitoring in Research
Chromatographic Methodologies for Purity Assessment and Isolation of Isomers
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of N,N'-DiBoc-DL-Cystine dimethyl ester. It is employed to assess the chemical purity of a synthesized batch and to separate the constituent enantiomers (N,N'-DiBoc-L-Cystine dimethyl ester and N,N'-DiBoc-D-Cystine dimethyl ester) and any diastereomeric forms (meso-compound).
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of N-protected amino acid derivatives. A C18 column is typically effective for separating the target compound from starting materials, reagents, and by-products. The purity is quantified by measuring the peak area of the main component relative to the total area of all observed peaks, often using a UV detector. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can also be employed for separating cystine and related impurities. sielc.com
Isolation of Isomers: The separation of the enantiomers of this compound requires chiral chromatography. This is a critical step for both analytical quantification and preparative isolation of the enantiomerically pure forms.
Direct Methods: Chiral Stationary Phases (CSPs) are the most direct way to resolve enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series) are highly effective for separating N-Boc protected amino acids. The CHIROBIOTIC T phase, for instance, has shown unique selectivity for N-derivatized amino acids. Mobile phase composition, including the type of organic modifier and additives, plays a crucial role in achieving optimal separation.
Indirect Methods: This approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). While this requires an additional reaction step, it can be a robust alternative if a suitable direct method is not available.
The following table summarizes typical chromatographic conditions used for the analysis of N-Boc-cysteine derivatives and related compounds.
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Primesep 100 (Mixed-Mode) | Acetonitrile/Water (20/80) with 0.1% H₂SO₄ | UV (200 nm) | Purity analysis of Cystine | sielc.com |
| Chiral HPLC | CHIRALPAK IC (Polysaccharide-based) | Isocratic mixtures of n-Hexane/Ethanol (B145695) or n-Hexane/2-Propanol | UV | Enantioseparation of N-Fmoc/Boc amino acids | |
| Chiral HPLC | CHIROBIOTIC T (Macrocyclic glycopeptide) | Polar organic or reversed-phase modes (e.g., Methanol (B129727)/Water) | UV, MS | Enantioseparation of N-Boc amino acids | |
| RP-HPLC (Indirect) | C18 Column | Varies depending on diastereomers formed | Fluorescence | Separation of diastereomers formed with OPA/chiral thiol | nih.govresearchgate.net |
High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural characterization of this compound. It provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula of the parent molecule and its fragments, which is crucial for confirming the identity of the synthesized product and any impurities or reaction by-products.
Molecular Formula Confirmation: HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error). For N,N'-DiBoc-L-Cystine dimethyl ester (C₁₈H₃₂N₂O₈S₂), the theoretical monoisotopic mass is 468.1600 Da. nih.gov Observing a protonated molecule [M+H]⁺ at m/z 469.1673 or a sodiated adduct [M+Na]⁺ at m/z 491.1492 in the HRMS spectrum confirms the molecular formula. Fast Atom Bombardment (FAB)-MS has been successfully used to obtain accurate molecular weights for N,N'-Di-Boc-cystine, yielding prominent [M+H]⁺ and [M+Na]⁺ ions. nii.ac.jp
Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides detailed structural information. For this compound, fragmentation is expected to occur at several key locations:
Boc Group: A characteristic loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) is common for Boc-protected amines.
Ester Group: Cleavage can result in the loss of a methoxy (B1213986) group (-OCH₃, 31 Da) or a methoxycarbonyl group (-COOCH₃, 59 Da).
Disulfide Bond: Cleavage of the S-S bond is a primary fragmentation pathway for cystine and its derivatives, which would split the molecule into two identical N-Boc-cysteine dimethyl ester radical cations or related fragments. mdpi.com
C-S Bond: Cleavage of the carbon-sulfur bond is another major fragmentation pathway observed in protonated cystine. mdpi.comresearchgate.net
Peptide Backbone: Cleavage along the amino acid backbone can produce b- and y-type ions, similar to peptide fragmentation. nih.gov
The following table details the predicted major fragment ions for the protonated molecule [M+H]⁺ of N,N'-DiBoc-Cystine dimethyl ester.
| Predicted m/z | Proposed Fragment | Description of Loss |
|---|---|---|
| 413.1884 | [M+H - C₄H₈]⁺ | Loss of isobutylene from one Boc group |
| 369.1979 | [M+H - Boc]⁺ | Loss of one Boc group |
| 313.1357 | [M+H - 2 x C₄H₈]⁺ | Loss of isobutylene from both Boc groups |
| 269.1452 | [M+H - Boc - C₄H₈]⁺ | Loss of one Boc group and one isobutylene |
| 235.0645 | [Boc-Cys-OMe+H]⁺ | Cleavage of S-S bond (half of the molecule) |
| 179.0856 | [Cys-OMe+H]⁺ | Cleavage of S-S bond and loss of Boc group |
Advanced Chiral Analysis Methods for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) is crucial for any application involving chiral compounds. For this compound, this involves quantifying the relative amounts of the L,L-, D,D-, and meso-isomers.
Chiral High-Performance Liquid Chromatography (HPLC): As discussed in section 7.1, chiral HPLC is the most widely used and reliable method for determining ee. uma.es
Direct Enantioseparation: Using a suitable CSP, the different stereoisomers can be separated into distinct peaks. The ee is calculated from the integrated peak areas of the enantiomers. Polysaccharide and macrocyclic glycopeptide-based CSPs are particularly effective for N-Boc amino acid derivatives.
Indirect Enantioseparation: This involves derivatization with a chiral reagent to form diastereomers. For example, after removing the Boc and ester protecting groups to yield DL-cystine, the resulting primary amines can be derivatized with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N,N-dimethyl-L-cysteine (DiCys). nih.gov The resulting fluorescent diastereomers are then separated on a standard reversed-phase column. nih.govresearchgate.net Another approach uses reagents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) for derivatization prior to separation on a Pirkle-type CSP. researchgate.net
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine ee without physical separation of the enantiomers.
Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers form transient diastereomeric complexes that have slightly different chemical shifts, leading to the splitting of NMR signals.
Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a CDA to form stable diastereomers, which will exhibit distinct signals in the NMR spectrum. Boronic acids have been explored as effective CDAs for forming diastereomeric complexes with chiral diols and amines, allowing for ee determination by integrating the corresponding NMR signals. bath.ac.uk The relative integration of the separated signals for the L,L and D,D enantiomers allows for the calculation of the enantiomeric excess.
The following table compares different methods for determining the enantiomeric composition of cysteine and its derivatives.
| Method | Principle | Typical Reagents/Columns | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Chiralpak IA, IC; CHIROBIOTIC T | Direct analysis, no derivatization needed, high accuracy. | CSPs can be expensive; method development can be time-consuming. | |
| Indirect Chiral HPLC | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | OPA + Chiral Thiol (e.g., IBLC, DiCys); NBD-F | Uses standard HPLC columns, can be highly sensitive (fluorescence). | Requires extra reaction step, potential for kinetic resolution. | nih.govresearchgate.net |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes in solution using a chiral agent, leading to distinct NMR signals. | Chiral Solvating Agents (CSAs); Chiral Derivatizing Agents (CDAs) like boronic acids. | No physical separation needed, provides structural information. | Lower sensitivity than HPLC, requires higher sample concentration, peak overlap can be an issue. | bath.ac.uk |
Q & A
Basic: What are the recommended synthetic routes for N,N'-DiBoc-DL-Cystine dimethyl ester, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves two key steps: (1) esterification of cystine’s carboxylic acid groups and (2) Boc (tert-butoxycarbonyl) protection of the amine groups.
- Esterification : React cystine with methanol under acidic catalysis (e.g., HCl or H₂SO₄) to form dimethyl esters. Evidence from dimethyl ester syntheses (e.g., DL-malate dimethyl ester ) highlights reflux conditions (60–80°C) and stoichiometric acid control to avoid side reactions.
- Boc Protection : Treat the esterified cystine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base (e.g., triethylamine). Monitor reaction progress via TLC or LC-MS.
- Characterization : Use -NMR to confirm esterification (δ 3.6–3.8 ppm for methoxy groups) and Boc protection (δ 1.4 ppm for tert-butyl groups). FT-IR can validate carbonyl stretches (ester: ~1740 cm⁻¹; carbamate: ~1690 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection .
Advanced: How to design experiments to resolve contradictions in stability data for this compound under varying pH and temperature?
Methodological Answer:
Contradictions in stability studies often arise from differences in analytical methods or environmental conditions. To address this:
- Controlled Degradation Studies : Exclude the compound to buffer solutions (pH 2–10) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).
- Analytical Cross-Validation : Use orthogonal techniques:
- HPLC : Quantify degradation products (e.g., free cystine or Boc-deprotected species).
- Mass Spectrometry : Identify hydrolyzed fragments (e.g., m/z shifts corresponding to ester cleavage).
- NMR : Detect structural changes (e.g., loss of Boc signals in acidic conditions).
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. For example, ’s protocol for evaluating exposure effects can guide data interpretation.
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted cystine) using ethyl acetate and water. Adjust pH to 3–4 to protonate residual amines, enhancing partitioning into the aqueous phase .
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10% → 40%). Monitor fractions via TLC (Rf ~0.5 in 30% ethyl acetate/hexane).
- Recrystallization : Dissolve crude product in warm ethanol and cool to −20°C. ’s recrystallization approach for dimethyl esters supports this method.
Advanced: How to optimize Boc deprotection kinetics without compromising ester integrity in downstream applications?
Methodological Answer:
- Condition Screening : Test trifluoroacetic acid (TFA) concentrations (10–50% in DCM) and exposure times (5–60 min). Use LC-MS to track deprotection (loss of Boc mass +176 Da) and ester stability (retention of methoxy groups).
- Competing Reaction Mitigation : Add scavengers (e.g., triisopropylsilane) to minimize side reactions. ’s handling guidelines for sensitive compounds recommend inert atmospheres to prevent ester hydrolysis.
- Kinetic Modeling : Apply pseudo-first-order kinetics to determine optimal TFA concentration for complete deprotection within minimal time.
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- -NMR : Key signals include:
- Methoxy protons: δ 3.6–3.8 ppm (singlet, 6H).
- Boc tert-butyl protons: δ 1.4 ppm (singlet, 18H).
- Cystine backbone: δ 3.1–3.3 ppm (CH₂-S-S-CH₂).
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (carbamate C=O).
- High-Resolution MS : Exact mass calculation for (e.g., [M+H]⁺ = 519.18). Compare with databases like NIST .
Advanced: How to address discrepancies in reported solubility data for this compound across solvents?
Methodological Answer:
Discrepancies may arise from impurities, solvent polarity, or temperature variations.
- Standardized Solubility Testing : Prepare saturated solutions in DCM, THF, and DMF at 25°C. Filter and quantify dissolved compound via gravimetric analysis or UV-Vis.
- Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent polarity. ’s data on dimethyl maleate provides a comparative framework.
- Controlled Replicates : Repeat experiments in triplicate under inert conditions to exclude oxidation artifacts.
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .
- Storage : Store in sealed containers at 2–8°C, away from moisture and oxidizing agents.
Advanced: How to validate analytical methods for quantifying trace degradation products in this compound?
Methodological Answer:
- Forced Degradation : Exclude the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 1 week.
- LC-MS/MS Method Development : Optimize collision energy and transitions for degradation products (e.g., m/z 345 → 101 for de-esterified species). Validate LOD/LOQ using ICH guidelines .
- Cross-Lab Validation : Collaborate with independent labs to compare inter-laboratory reproducibility, as in ’s multi-source data evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
